

Chemical structure and properties of β -methyl- γ -octalactone

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Compound of Interest

Compound Name: *Whiskey lactone*

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An In-depth Technical Guide to β -Methyl- γ -octalactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

β -Methyl- γ -octalactone (also known as **whiskey lactone** or quercus lactone) is a naturally occurring γ -lactone that plays a significant role in the aroma and flavor profiles of many aged alcoholic beverages, particularly whiskey.^{[1][2]} It is primarily extracted from oak barrels during the aging process.^[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of β -methyl- γ -octalactone, with a focus on its stereoisomers.

Chemical Structure and Stereoisomerism

β -Methyl- γ -octalactone is a nine-carbon lactone with the chemical formula $C_9H_{16}O_2$ and a molecular weight of approximately 156.22 g/mol.^{[3][4]} The molecule contains two stereocenters, leading to the existence of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These are grouped into two pairs of diastereomers: cis and trans. The relative orientation of the methyl group at the β -position and the butyl group at the γ -position determines whether the isomer is cis or trans.

The cis isomers, particularly the (3S,4S) enantiomer, are known for their characteristic sweet, coconut-like, and woody aroma, which is highly valued in the spirits industry.[2][5] In contrast, the trans isomers are reported to have a less intense aroma and are sometimes associated with insect-repellent properties.[2]

Table 1: Chemical Identifiers for β -Methyl- γ -octalactone Isomers

Isomer	Other Names	CAS Registry Number
Racemic Mixture	5-Butyl-4-methyldihydro-2(3H)-furanone	39212-23-2[4]
cis-(3S,4S)	(-)-cis-Whiskey lactone, (3S,4S)-5-Butyl-4-methyloxolan-2-one	80041-00-5[4]
cis-(3R,4R)	(+)-cis-Whiskey lactone, (3R,4R)-5-Butyl-4-methyloxolan-2-one	55013-32-6[4]
trans-(3S,4R)	(+)-trans-Whiskey lactone, (3S,4R)-5-Butyl-4-methyloxolan-2-one	80041-01-6[3]
trans-(3R,4S)	(-)-trans-Whiskey lactone, (3R,4S)-5-Butyl-4-methyloxolan-2-one	105119-22-0[3]

Physicochemical Properties

β -Methyl- γ -octalactone is a colorless liquid at room temperature. The boiling point and density can vary slightly depending on the isomeric composition. Due to the challenges in separating the isomers, comprehensive experimental data for each pure enantiomer is limited. The table below summarizes available data, including some calculated values.

Table 2: Physicochemical Properties of β -Methyl- γ -octalactone

Property	Value (Racemic/Mixture)	Value (cis-isomer)	Value (trans-isomer)
Boiling Point	93-94 °C at 5 mmHg[6]	124-126 °C at 17 mmHg[2]	-
Density	0.952 g/mL at 25 °C[6]	-	-
Refractive Index (n ²⁰ /D)	1.4454[6]	-	-
LogP (octanol/water)	-	2.128 (Calculated)[7]	2.128 (Calculated)[7]
Water Solubility	-	-2.22 (log ₁₀ mol/L) (Calculated)[7]	-2.22 (log ₁₀ mol/L) (Calculated)[7]

Spectroscopic Data

The structural elucidation and quantification of β -methyl- γ -octalactone isomers are heavily reliant on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for distinguishing between the cis and trans diastereomers based on the coupling constants between the protons at the β and γ positions.

Table 3: ¹H NMR Spectral Data for cis- β -Methyl- γ -octalactone (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.40 - 4.48	m	-	H- γ
2.70	dd	7.8, 16.8	H- α
2.51 - 2.64	m	-	H- β
2.20	dd	3.8, 16.8	H- α'
1.20 - 1.75	m	-	Butyl chain CH ₂
1.02	d	6.9	β -CH ₃
0.92	t	7.0	Butyl chain CH ₃
Data sourced from reference[2]			

Detailed ¹³C NMR data is less commonly reported in readily accessible sources but is essential for complete structural confirmation.

Table 4: Predicted ¹³C NMR Chemical Shifts for β -Methyl- γ -octalactone

Carbon Atom	Predicted Chemical Shift (δ) ppm
C=O	170 - 185
C- γ	70 - 85
C- β	25 - 50
C- α	25 - 50
Butyl Chain	10 - 35
β -CH ₃	10 - 20
Predicted ranges based on typical lactone and alkyl chain chemical shifts.[8]	

Infrared (IR) Spectroscopy

The IR spectrum of β -methyl- γ -octalactone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the γ -lactone ring.

Table 5: Characteristic IR Absorption Bands for γ -Lactones

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1770	Strong	C=O stretch (saturated γ -lactone)
1000 - 1300	Strong	C-O stretch
2850 - 3000	Strong	C-H stretch (alkyl)
Data based on general values for γ -lactones.		

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of β -methyl- γ -octalactone typically results in fragmentation patterns that can aid in its identification. The molecular ion peak (m/z 156) may be observed, though it can be weak.

Table 6: Expected Mass Spectrometry Fragmentation for β -Methyl- γ -octalactone

m/z	Proposed Fragment
156	[M] ⁺ (Molecular Ion)
99	[M - C ₄ H ₉] ⁺ (Loss of butyl radical)
85	[M - C ₅ H ₁₁] ⁺ (Loss of pentyl radical) or cleavage of the lactone ring
Fragmentation patterns are predicted based on the general fragmentation of γ -lactones. ^[3]	

Experimental Protocols

Synthesis of β -Methyl- γ -octalactone

The synthesis of β -methyl- γ -octalactone, particularly with stereocontrol, is a topic of interest in organic chemistry. A general approach for the synthesis of a cis/trans mixture is outlined below.

Protocol: Synthesis of a cis/trans Mixture of β -Methyl- γ -octalactone

Reaction: Radical addition of pentanal to crotonic acid followed by reductive cyclization.[6]

Materials:

- Pentanal
- Crotonic acid
- Radical initiator (e.g., dibenzoyl peroxide)
- Sodium borohydride (NaBH_4)
- Sulfuric acid (H_2SO_4)
- Appropriate solvents (e.g., toluene, methanol)

Procedure:

- Radical Addition:
 - In a round-bottom flask, dissolve crotonic acid in a suitable solvent like toluene.
 - Add pentanal and a catalytic amount of a radical initiator.
 - Heat the reaction mixture under reflux for several hours.
 - Monitor the reaction progress by TLC or GC.
 - Upon completion, cool the mixture and remove the solvent under reduced pressure to obtain the crude β -formyl- γ -octanoic acid.

- Reductive Cyclization:
 - Dissolve the crude product from the previous step in methanol.
 - Cool the solution in an ice bath.
 - Slowly add sodium borohydride in portions.
 - After the addition is complete, slowly add dilute sulfuric acid to acidify the mixture and promote lactonization.
 - Stir the reaction mixture at room temperature for several hours.
 - Extract the product with an organic solvent (e.g., diethyl ether).
 - Wash the organic layer with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the resulting mixture of cis- and trans- β -methyl- γ -octalactone by column chromatography or distillation.

Note: Enantioselective syntheses often employ chiral auxiliaries or catalysts and involve more complex multi-step procedures.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the separation and identification of β -methyl- γ -octalactone isomers in complex matrices like alcoholic beverages.

Protocol: GC-MS Analysis of β -Methyl- γ -octalactone

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

- Capillary column suitable for flavor analysis (e.g., DB-WAX or equivalent polar column)

Sample Preparation (for whiskey analysis):

- Dilute the whiskey sample with deionized water.
- Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Dry the organic extract over anhydrous sodium sulfate.
- Concentrate the extract to a small volume under a gentle stream of nitrogen.

GC-MS Conditions:

- Injector Temperature: 250 °C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes
 - Ramp to 240 °C at a rate of 3 °C/min
 - Hold at 240 °C for 10 minutes
- MS Transfer Line Temperature: 250 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-350

Data Analysis:

- Identify the peaks corresponding to cis- and trans- β -methyl- γ -octalactone based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries (e.g., NIST).

Biological Activity and Signaling Pathways

While β -methyl- γ -octalactone is primarily known for its sensory properties, the broader class of γ -lactones has been investigated for various biological activities, including antimicrobial and antifungal effects. The proposed mechanisms of action often involve the disruption of microbial cell membranes or interference with key cellular processes.

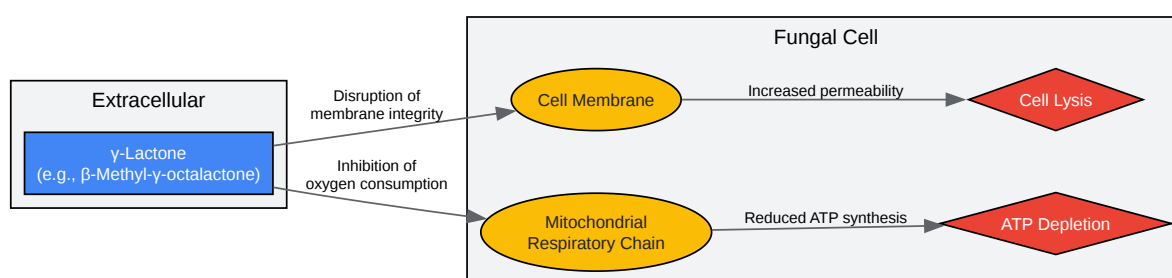
Antimicrobial and Antifungal Activity of γ -Lactones (General Overview)

Studies on various γ -lactones suggest that they can exhibit inhibitory effects against a range of bacteria and fungi. The lipophilic nature of these molecules allows them to interact with and disrupt the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of intracellular components.

Another proposed mechanism is the inhibition of essential enzymes, such as those involved in cellular respiration.[9]

Illustrative Signaling Pathway for Antifungal Action of a γ -Lactone

Since specific signaling pathway data for β -methyl- γ -octalactone is not readily available, the following diagram illustrates a generalized mechanism of antifungal action for γ -lactones based on available literature for related compounds.



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Generalized antifungal mechanism of γ -lactones.

Conclusion

β -Methyl- γ -octalactone is a chemically fascinating molecule with significant implications in the food and beverage industry. Its stereochemistry plays a pivotal role in its sensory perception. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and analytical methodologies. While its biological activities are not as extensively studied as its aromatic properties, the broader class of γ -lactones shows promise for antimicrobial applications. Further research into the specific biological mechanisms of each β -methyl- γ -octalactone stereoisomer could open up new avenues for its application in drug development and other fields.

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